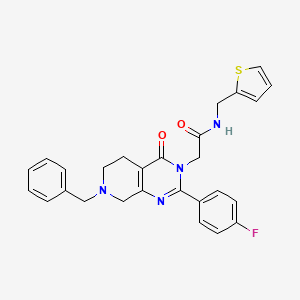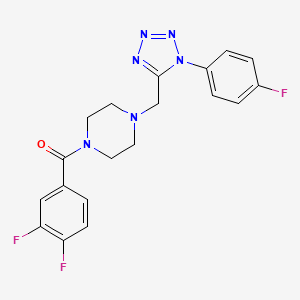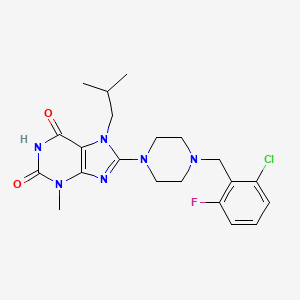![molecular formula C18H20ClN5O2 B2365703 9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-67-6](/img/structure/B2365703.png)
9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. It appears as a light white color and has a yield of 85% . This compound is part of a larger class of compounds known as pyrimidine-2,4-diones .
Synthesis Analysis
The synthesis of this compound and similar compounds involves multicomponent reactions . The reaction of urea with a beta-ketoester has been reported to furnish related compounds . The synthesis of these compounds can be achieved using both conventional methods and microwave-assisted irradiation .Molecular Structure Analysis
The molecular structure of this compound is complex. X-ray diffraction analysis reveals that all ring atoms in the pyridopyrimidinone moiety are almost coplanar . Intramolecular hydrogen bonds and weak C···π interactions are found in the structure .Chemical Reactions Analysis
This compound and similar compounds have been reported to undergo various chemical reactions. For instance, thiazolopyrimidine derivatives have been synthesized via multicomponent reaction and tested for biological activities . Chemical modification at N-1 of the pyrimidine ring and the 9-phenyl ring has been attempted, with the aim of improving the antiretroviral activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 118–120 °C . The compound has been characterized using IR spectroscopy, 1H NMR, 13C NMR, and EI-Ms .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : Different methods have been developed to synthesize related compounds. For instance, a four-step synthesis from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione has been employed, yielding various alkyl- or aryl-substituted derivatives (imo, Rybár, & Alföldi, 1995).
- Hydrogen-bonded Chains : Studies on isostructural compounds, including a similar compound with a 4-chlorophenyl group, show that these molecules are linked into chains by hydrogen bonds and pi-pi stacking interactions (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
- Efficiency in Synthesis : Research has focused on optimizing the synthesis of pyrimido [4,5-d] pyrimidine derivatives, examining factors like reaction time, temperature, catalyst amount, and solvents (Cahyana, Liandi, & Zaky, 2020).
- Crystal Structures : The crystal structures of various derivatives have been extensively analyzed, providing insight into their molecular configurations and potential applications (Larson, Cottam, & Robins, 1989).
Potential Applications
- Antimicrobial Activity : Some derivatives have been synthesized and tested for antimicrobial activity, indicating the potential of these compounds in pharmacological applications (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
- Urease Inhibition : Certain derivatives exhibit urease inhibition, suggesting their use in medical research and drug development (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).
- Chemosensor Development : The compound has been used in the synthesis of a chemosensor for Hg2+ ions, demonstrating its utility in chemical sensing applications (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).
Orientations Futures
The future directions for this compound could involve further exploration of its biological activity. For instance, the compound could be optimized to serve as a new chemical entity for discovering new anticancer agents . Additionally, in silico ADMET studies could be conducted to predict the absorption, distribution, metabolism, excretion, and toxicity of this compound .
Propriétés
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-3-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-4-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUDDXZYSJFGAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2365625.png)
![N-(2-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2365627.png)
![6-(4-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2365628.png)
![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)
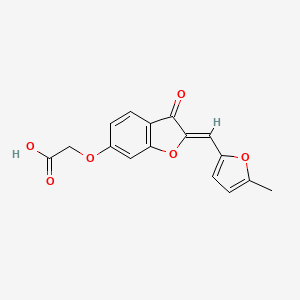
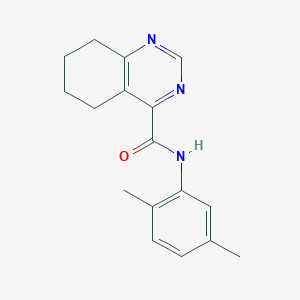
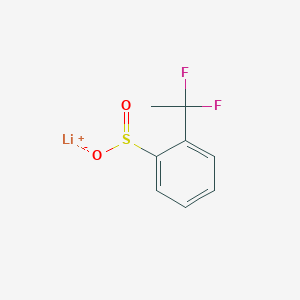
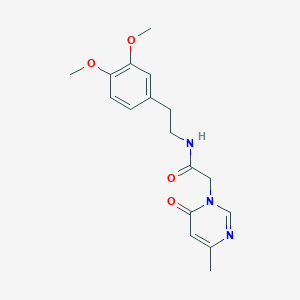
![6-(4-Ethoxyphenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2365636.png)
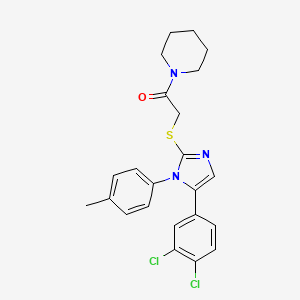
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
